1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone
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Overview
Description
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorophenoxy group, an azetidine ring, and a phenylethanone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the azetidine ring.
Attachment of the Phenylethanone Moiety: The final step involves the formation of the phenylethanone moiety through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Materials Science: Its chemical properties may be leveraged in the development of advanced materials, such as polymers and coatings with specific functionalities.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of fluorinated azetidine derivatives on cellular processes.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, while the azetidine ring and phenylethanone moiety contribute to its overall bioactivity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-Chlorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone: Similar structure with a chlorine atom instead of fluorine.
1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-phenylethanone: Similar structure with a bromine atom instead of fluorine.
1-(3-((4-Methylphenoxy)methyl)azetidin-1-yl)-2-phenylethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-2-phenylethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-15-11-20(12-15)18(21)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWQEOYGYMDZTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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